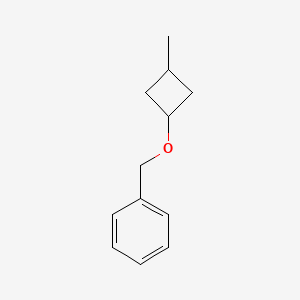
(3-Methylcyclobutyl)oxymethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylcyclobutyl)oxymethylbenzene is an organic compound with the molecular formula C13H16O It is a derivative of benzene, where a 3-methylcyclobutyl group is attached to the benzene ring through an oxy-methyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclobutyl)oxymethylbenzene typically involves the reaction of 3-methylcyclobutanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-methylcyclobutanol is replaced by the benzyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.
化学反応の分析
Types of Reactions
(3-Methylcyclobutyl)oxymethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.
科学的研究の応用
(3-Methylcyclobutyl)oxymethylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Methylcyclobutyl)oxymethylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzyl Alcohol: Similar structure but lacks the cyclobutyl group.
Cyclobutylbenzene: Contains a cyclobutyl group directly attached to the benzene ring without the oxy-methyl linkage.
Methylcyclobutylbenzene: Similar but with different substitution patterns on the benzene ring.
Uniqueness
(3-Methylcyclobutyl)oxymethylbenzene is unique due to the presence of both a cyclobutyl group and an oxy-methyl linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC名 |
(3-methylcyclobutyl)oxymethylbenzene |
InChI |
InChI=1S/C12H16O/c1-10-7-12(8-10)13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
InChIキー |
UTXRUYDONYLBIQ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















